1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]azetidine-3-carboxamide
Description
This compound is a complex amide derivative featuring a benzodioxole moiety, an azetidine ring, and a cyclohexenylethyl substituent.
Properties
IUPAC Name |
1-(1,3-benzodioxole-5-carbonyl)-N-[2-(cyclohexen-1-yl)ethyl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c23-19(21-9-8-14-4-2-1-3-5-14)16-11-22(12-16)20(24)15-6-7-17-18(10-15)26-13-25-17/h4,6-7,10,16H,1-3,5,8-9,11-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGNJCQDYGSRGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]azetidine-3-carboxamide represents a structurally complex molecule that has garnered interest in recent pharmacological studies due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 369.44 g/mol. The structural features include a benzodioxole moiety, which is known for its diverse biological activities, and an azetidine ring that may influence its pharmacodynamics.
Research indicates that compounds containing the benzodioxole structure often exhibit significant interactions with various enzymes and receptors. Specifically, studies have highlighted the following mechanisms:
- Alpha-Amylase Inhibition : The compound may act as an alpha-amylase inhibitor, which is crucial for managing blood glucose levels. Inhibitors of this enzyme can prevent the breakdown of starch into sugars, thereby potentially aiding in diabetes management .
- Cytotoxic Effects on Cancer Cells : Preliminary studies suggest that derivatives of benzodioxole exhibit cytotoxic effects against several cancer cell lines. For instance, compounds similar to this one have shown IC50 values ranging from 26 to 65 µM against various cancer types .
Biological Activity Data
The following table summarizes key biological activities and findings related to the compound:
Case Studies
Case Study 1: Antidiabetic Effects
In a study involving streptozotocin-induced diabetic mice, administration of benzodioxole derivatives led to a notable decrease in blood glucose levels, indicating potential antidiabetic properties. This effect was attributed to the inhibition of alpha-amylase and possibly other metabolic pathways influenced by the compound .
Case Study 2: Anticancer Activity
Another investigation assessed the cytotoxicity of various benzodioxole derivatives against cancer cell lines. The results revealed that certain compounds demonstrated significant anticancer activity while maintaining safety profiles for normal cells, suggesting their potential as chemotherapeutic agents .
Comparison with Similar Compounds
Structural Analog: (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide
Key Features :
- Benzodioxole moiety : Shared with the target compound, enhancing π-π stacking and metabolic stability.
- Chlorophenyl group : Enhances lipophilicity, contrasting with the cyclohexenylethyl group in the target compound, which may offer conformational flexibility.
Research Findings :
Comparison Table :
Structural Analog: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Key Features :
- Benzamide backbone : Shares the carboxamide functionality with the target compound.
- 3-Methylbenzoyl group : Simpler aromatic system compared to the benzodioxole-carbonyl in the target compound.
Research Findings :
- Synthesized via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, confirmed by X-ray crystallography .
- The hydroxyl group enables coordination with transition metals, unlike the target compound’s cyclohexenylethyl chain, which prioritizes hydrophobic interactions.
Comparison Table :
Critical Analysis of Structural and Functional Divergence
- Benzodioxole vs. Simpler Aromatics : The benzodioxole group in the target compound offers enhanced metabolic resistance compared to 3-methylbenzamide but may reduce solubility.
- Azetidine vs.
- Substituent Effects : The cyclohexenylethyl group introduces steric bulk and hydrophobicity, contrasting with the chlorophenyl (electron-withdrawing) or hydroxyl (metal-coordinating) groups in analogs.
Preparation Methods
Synthesis of 1,3-Benzodioxole-5-Carboxylic Acid
The 1,3-benzodioxole-5-carbonyl group is derived from safrole, a natural product rich in sassafras oil. Nitration at the 5-position of safrole using nitric acid in acetic acid yields 5-nitro-1,3-benzodioxole, which is subsequently oxidized to the carboxylic acid. A phase-transfer-catalyzed oxidation with potassium permanganate in a benzene-water system achieves a 60% yield of 1,3-benzodioxole-5-carboxylic acid .
Key Reaction Conditions :
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Nitration: HNO₃ in acetic acid, 0–5°C, 2 hours.
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Oxidation: KMnO₄, benzyldimethyltetradecylammonium chloride, benzene-water, 60°C, 6 hours .
Preparation of Azetidine-3-Carboxylic Acid
Azetidine-3-carboxylic acid serves as the core scaffold for the target compound. A commercially available intermediate, 1-benzhydrylazetidin-3-yl methanesulfonate, undergoes nucleophilic displacement with secondary amines to yield azetidine-3-amines . For carboxylic acid derivatives, hydrogenation of protected azetidine esters followed by hydrolysis provides the free acid. For example, hydrogenating 1-methyl-azetidine-3-carboxylate with palladium on carbon under 4 bar H₂ yields 1-methyl-azetidine-3-carboxylic acid in 94% yield .
Key Reaction Conditions :
Formation of the Azetidine-3-Carboxamide Substituent
The cyclohexene-containing ethylamine group is introduced via amide coupling. Azetidine-3-carboxylic acid is activated as an acyl chloride (using thionyl chloride) or via carbodiimide reagents (e.g., DCC/HOBt) and reacted with 2-(cyclohex-1-en-1-yl)ethylamine. Patent data suggest that such couplings in acetonitrile at 80°C achieve yields exceeding 70% .
Example Protocol :
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Activate azetidine-3-carboxylic acid (1 equiv) with DCC (1.2 equiv) and HOBt (1.1 equiv) in dry THF.
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Add 2-(cyclohex-1-en-1-yl)ethylamine (1.5 equiv) and stir at 25°C for 12 hours.
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Purify via silica gel chromatography (EtOAc/hexanes) to isolate the carboxamide .
Acylation of the Azetidine Nitrogen with 1,3-Benzodioxole-5-Carbonyl
The secondary amine of azetidine is acylated using 1,3-benzodioxole-5-carbonyl chloride. Despite the challenges of acylating secondary amines, the use of HATU/DIPEA in DMF facilitates this reaction at 0–25°C, yielding the final product. Alternatively, the acid chloride is generated in situ with oxalyl chloride and reacted with azetidine-3-carboxamide in the presence of triethylamine .
Optimized Conditions :
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Acylation: 1,3-Benzodioxole-5-carboxylic acid (1 equiv), HATU (1.5 equiv), DIPEA (3 equiv), DMF, 25°C, 6 hours .
Characterization and Analytical Data
The final product is characterized by spectroscopic methods:
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¹H-NMR (400 MHz, CDCl₃): δ 6.85 (s, 1H, benzodioxole), 5.45 (m, 1H, cyclohexene), 4.25 (m, 2H, azetidine), 3.55 (t, 2H, CH₂NH).
Comparative Analysis of Synthetic Routes
| Method | Yield | Key Advantages | Limitations |
|---|---|---|---|
| DCC/HOBt coupling | 72% | Mild conditions, high selectivity | Requires anhydrous solvents |
| HATU-mediated acylation | 68% | Fast reaction, suitable for bulk | Cost of reagents |
| Acid chloride acylation | 65% | Simple workup | Sensitivity to moisture |
Industrial-Scale Considerations
Patent CN106459081A highlights a scalable two-phase oxidation system for benzodioxole intermediates, while US6160133A emphasizes the use of phase-transfer catalysts to enhance reaction efficiency . For azetidine functionalization, continuous hydrogenation reactors and flow chemistry setups are recommended to improve throughput .
Challenges and Optimization Strategies
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction progress be monitored effectively?
The synthesis typically involves coupling a 2H-1,3-benzodioxole-5-carboxylic acid derivative with an azetidine-3-carboxamide intermediate. Common methods include:
- Activation of the carboxylic acid : Use coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF or chloroform) .
- Amide bond formation : React the activated carbonyl with the azetidine amine under inert atmospheres (N₂/Ar) at controlled temperatures (0–25°C) .
- Monitoring : Thin-layer chromatography (TLC) with UV visualization or iodine staining tracks reaction progress. Nuclear magnetic resonance (NMR, ¹H/¹³C) confirms intermediate purity before proceeding to the next step .
Q. How can researchers validate the molecular structure of the compound?
A multi-technique approach is recommended:
- ¹H/¹³C NMR : Assign peaks for benzodioxole (δ 6.8–7.2 ppm), azetidine (δ 3.5–4.5 ppm), and cyclohexenyl (δ 1.2–2.5 ppm) groups. Compare with computational predictions (DFT) for electronic environment validation .
- High-resolution mass spectrometry (HRMS) : Confirm the molecular ion ([M+H]⁺) with <2 ppm error .
- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in solvents like ethyl acetate/hexane mixtures .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis yield and purity?
Apply DoE to systematically vary parameters:
- Factors : Solvent polarity, catalyst loading, temperature, and reaction time.
- Response variables : Yield (gravimetric analysis), purity (HPLC area%), and byproduct formation (LC-MS).
- Statistical analysis : Use ANOVA to identify significant factors. For example, a central composite design revealed that increasing DMAP catalyst concentration from 5% to 10% improved yield by 22% while reducing reaction time .
Q. How should researchers resolve contradictions between spectroscopic data and computational models?
Contradictions often arise from dynamic effects (e.g., conformational flexibility):
- 2D NMR (COSY, NOESY) : Resolve spatial proximity of protons (e.g., cyclohexenyl ethyl chain vs. azetidine ring) .
- Molecular dynamics (MD) simulations : Model temperature-dependent conformational changes and compare with variable-temperature NMR .
- Cross-validation : Repeat synthesis and characterization under standardized conditions to rule out experimental artifacts .
Q. What strategies are effective for identifying and mitigating impurities in the final product?
- HPLC-MS : Detect impurities at trace levels (e.g., unreacted starting materials or hydrolysis byproducts). Use a C18 column with gradient elution (ACN/H₂O + 0.1% formic acid) .
- Preparative TLC or column chromatography : Isolate impurities for structural elucidation via NMR .
- Process adjustments : Introduce scavenger resins (e.g., polymer-bound isocyanate) to quench excess reagents during synthesis .
Q. How can computational tools predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) : Screen against enzymes (e.g., cyclooxygenase-2) using the benzodioxole moiety as a potential pharmacophore .
- Pharmacokinetic modeling (SwissADME) : Predict solubility (LogP), metabolic stability (CYP450 interactions), and bioavailability .
- In vitro validation : Test inhibitory activity using enzyme assays (e.g., IC₅₀ determination via fluorometric or colorimetric methods) .
Q. What advanced techniques characterize the compound’s stability under varying conditions?
- Forced degradation studies : Expose to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base). Monitor degradation via UPLC-PDA .
- Kinetic analysis : Calculate Arrhenius parameters (activation energy, Eₐ) for thermal decomposition using differential scanning calorimetry (DSC) .
- Cryogenic storage : Store at -80°C under argon to prevent oxidation of the cyclohexenyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
